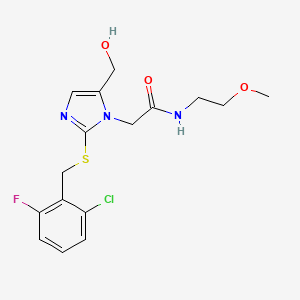
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including cyclization, alkylation, and reactions with specific reagents to introduce desired functional groups. For example, derivatives of related compounds have been synthesized through reactions involving substitutions and using specific catalysts to achieve the desired chemical structure (Sunder & Maleraju, 2013). These processes highlight the complexity and the precision required in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, are crucial for confirming the chemical structure of synthesized compounds. Studies have described the detailed molecular structures of similar compounds, revealing their supramolecular interactions and confirming their compositions through spectroscopic methods (Banu et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include their reactivity with various reagents, showcasing their potential in forming new chemical bonds or undergoing transformations. For instance, reactions with β-lactam carbenes have led to novel compounds useful as fluorescent probes, indicating the reactive nature of these molecules (Shao et al., 2011).
Physical Properties Analysis
The physical properties of compounds like solubility, melting points, and crystalline structure play a significant role in their characterization and potential applications. These properties are often determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although specific analyses for the compound were not found in the search.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pKa values, are critical for understanding the behavior of chemical compounds in different environments. While the specific chemical properties of "2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide" were not detailed, related research on similar compounds provides insights into methodologies for assessing these properties, including spectroscopic studies and reactivity tests (Duran & Canbaz, 2013).
Scientific Research Applications
Novel Potential Antipsychotic Agents
Research has explored the synthesis and pharmacological evaluation of a series of compounds with potential antipsychotic profiles. These compounds, designed as possible isosteric replacements for other active compounds, showed promise in behavioral animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics. This suggests a potential application in developing new antipsychotic medications with fewer side effects related to dopamine receptor interaction (Wise et al., 1987).
Comparative Metabolism Studies
Another study focused on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is relevant for understanding how similar compounds are metabolized in the body, which is crucial for drug development and toxicology studies. The study's findings on metabolic pathways and the role of cytochrome P450 isoforms in metabolism could be applied to the design and safety evaluation of new therapeutic agents (Coleman et al., 2000).
properties
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O3S/c1-24-6-5-19-15(23)8-21-11(9-22)7-20-16(21)25-10-12-13(17)3-2-4-14(12)18/h2-4,7,22H,5-6,8-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJAVXKJZSGKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

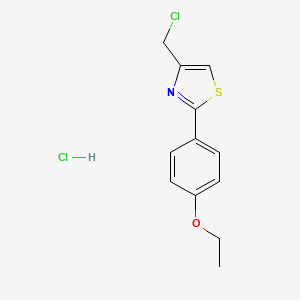
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)
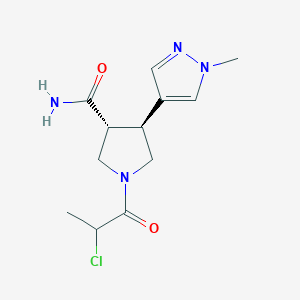
![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)

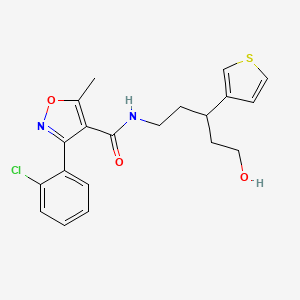


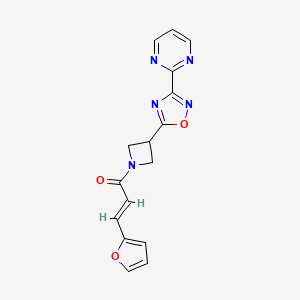
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
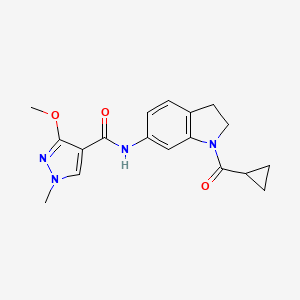
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
